molecular formula C29H32N2O4 B10920538 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10920538
M. Wt: 472.6 g/mol
InChI Key: XIUPAQGQQYDYHR-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrazole ring. Common reagents used in these reactions include aldehydes, ketones, and hydrazines. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-bis(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-4-methyl-1H-pyrazole include other pyrazole derivatives with different substituents on the aromatic rings or the pyrazole core. Examples include:

  • 3,5-diphenyl-1H-pyrazole
  • 3,5-bis(4-methoxyphenyl)-1H-pyrazole
  • 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H32N2O4

Molecular Weight

472.6 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C29H32N2O4/c1-18-8-9-19(2)23(14-18)17-31-29(22-11-13-25(33-5)27(16-22)35-7)20(3)28(30-31)21-10-12-24(32-4)26(15-21)34-6/h8-16H,17H2,1-7H3

InChI Key

XIUPAQGQQYDYHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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